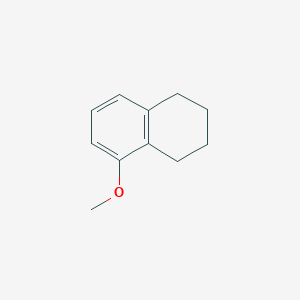

5-Methoxy-1,2,3,4-tetrahydronaphthalene

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methoxy-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h4,6,8H,2-3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXFHUMKHSSUNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40905747 | |

| Record name | 5-Methoxy-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008-19-1 | |

| Record name | 1008-19-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxy-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methoxy 1,2,3,4 Tetrahydronaphthalene and Its Derivatives

Classical Synthetic Routes

Classical approaches to the synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalene and its analogues are well-documented, providing foundational methods for their preparation. These routes often prioritize efficiency and yield, utilizing established chemical transformations.

Key Synthetic Steps from 2-Naphthoic Acid:

Bromination: Introduction of a bromine atom onto the naphthalene (B1677914) ring system.

Esterification: Conversion of the carboxylic acid to an ester.

Substitution with NaOMe: Introduction of the methoxy (B1213986) group via nucleophilic substitution, often facilitated by a copper catalyst like CuI. researchgate.net

Birch Reduction: Partial reduction of the aromatic ring to form the tetralin core.

Curtius Rearrangement: Conversion of a carboxylic acid derivative into an amine. researchgate.net

Hydrogenolysis: Removal of a protecting group or other functional group by reaction with hydrogen.

A derivative, 5-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid, has been identified as a potential intermediate for the synthesis of optically active 11-deoxyanthracycline antibiotics. medcraveonline.com

5-Methoxy-2-tetralone (B30793) is a versatile precursor for the synthesis of various derivatives of this compound. biosynth.com A four-step synthesis has been developed to produce 5-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid from this starting material. medcraveonline.com

Another important transformation is the synthesis of 2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalene. This is achieved through reductive amination of 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-one. The process involves dissolving the tetralone in a mixture of methanol (B129727) and 1,2-dichloroethane, followed by the addition of ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride. prepchem.com The reaction is stirred for two days at room temperature. prepchem.com

| Reagent | Quantity |

| 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-one | 17.6 g (0.1 mol) |

| Methanol | 800 ml |

| 1,2-dichloroethane | 200 ml |

| Ammonium acetate | 77 g |

| Sodium cyanoborohydride | 5.4 g |

| This table outlines the reagents and their quantities for the synthesis of 2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalene. |

5-Methoxy-1-tetralone (B1585004) is another key starting material for the synthesis of this compound derivatives. A three-step synthesis of 5-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid from 5-methoxy-1-tetralone has been reported, which involves carboxylation, hydrogenolysis, and alkaline hydrolysis. medcraveonline.com However, a lengthy, multi-step procedure is required to obtain 5-methoxy-1-tetralone from coumarin. google.com

The synthesis of 5-methoxy-2-tetralone from 5-methoxy-1-tetralone has also been described, though the process can be complex and costly. google.com

The Birch reduction is a powerful tool in the synthesis of this compound and its derivatives. This reaction involves the organic reduction of aromatic rings in the presence of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source (such as an alcohol). wikipedia.org It is particularly useful for converting arenes into 1,4-cyclohexadienes, which can be precursors to the tetralin ring system. wikipedia.org

In the context of synthesizing derivatives of this compound, the Birch reduction is a crucial step in the conversion of 5,6-dimethoxynaphthalene-2-carboxylic acid to racemic 2-amino-1,2,3,4-tetrahydronaphthalene-5,6-diol. researchgate.net The reduction of the naphthalene ring system is a key transformation in this synthetic sequence. researchgate.net The mechanism of the Birch reduction involves the formation of a radical anion, which is then protonated by the alcohol. lscollege.ac.in

| Feature | Description |

| Reaction Type | Organic redox reaction |

| Reactants | Arene, alkali metal, liquid ammonia, proton source |

| Product | 1,4-cyclohexadiene |

| Key Intermediate | Radical anion |

| This table provides a summary of the key features of the Birch Reduction. |

The Curtius rearrangement is a versatile reaction for the synthesis of amines from carboxylic acids. nih.gov Discovered by Theodor Curtius in 1885, this reaction involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by various nucleophiles to yield primary amines, carbamates, or ureas. wikipedia.orgorganic-chemistry.org

This rearrangement has found application in the synthesis of derivatives of this compound. For instance, in the synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (B1609782) from 2-naphthoic acid, a Curtius rearrangement is a key step in introducing the amine functionality. researchgate.net Similarly, the synthesis of racemic 2-amino-1,2,3,4-tetrahydronaphthalene-5,6-diol from 5,6-dimethoxynaphthalene-2-carboxylic acid also employs a Curtius reaction. researchgate.net The reaction proceeds with complete retention of stereochemistry at the migrating R group. nih.gov

The general mechanism is believed to be a concerted process, avoiding the formation of a discrete nitrene intermediate. wikipedia.org

| Step | Description |

| 1. Acyl Azide Formation | The carboxylic acid is converted to an acyl azide. |

| 2. Rearrangement | The acyl azide undergoes thermal decomposition to form an isocyanate with the loss of nitrogen gas. |

| 3. Nucleophilic Attack | The isocyanate is reacted with a nucleophile (e.g., water, alcohol) to form the desired amine or carbamate. |

| This table outlines the general steps of the Curtius Rearrangement. |

Stereoselective and Enantioselective Synthesis

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of methods to selectively synthesize a single enantiomer of a target compound is of paramount importance.

Asymmetric induction refers to the process of preferentially forming one enantiomer or diastereomer over another, by leveraging a chiral feature in the substrate, reagent, or catalyst. wikipedia.org This strategy is fundamental to modern asymmetric synthesis. wikipedia.org

In the context of tetralin derivatives, asymmetric induction has been successfully employed. For instance, the enantioselective synthesis of (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is achieved starting from 7-methoxy tetralone. A key step in this pathway is the Sharpless asymmetric dihydroxylation, which introduces chirality in a controlled manner, leading to the desired enantiomer. acs.org This reaction exemplifies external asymmetric induction, where a chiral catalyst directs the stereochemical outcome of the reaction. wikipedia.org

Another approach involves internal asymmetric induction, where a chiral center is already part of the reacting molecule. wikipedia.org An enantiospecific synthesis of 5,6-dihydroxy-2-(N,N-di-n-propylamino)tetralin, a derivative of the target scaffold, has been reported starting from the chiral pool materials D- or L-serine. researchgate.net In this pathway, the inherent chirality of the starting amino acid directs the formation of the specific stereoisomer of the final product. researchgate.net

Table 1: Examples of Asymmetric Induction in the Synthesis of 5-Methoxytetralin Derivatives This table is interactive and may not display correctly in all environments.

| Starting Material | Chiral Influence | Key Reaction | Product | Ref |

|---|---|---|---|---|

| 7-Methoxy Tetralone | Sharpless Catalyst | Asymmetric Dihydroxylation | (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | acs.org |

The preparation of enantiomerically pure forms of this compound derivatives often relies on the principles of asymmetric synthesis. As mentioned previously, starting from optically pure precursors like D- or L-serine allows for the synthesis of the final product in high optical purity. researchgate.net

The synthesis of 5-methoxy-2-tetralone, a crucial intermediate, has been developed through various routes, including the Birch reduction of 1,6-dimethoxynaphthalene. google.com While this specific patent focuses on the achiral ketone, this intermediate is a common precursor for subsequent enantioselective transformations to produce chiral amines and alcohols. prepchem.comresearchgate.net

When an enantioselective synthesis is not feasible, a racemic mixture (a 50:50 mixture of two enantiomers) may be produced. libretexts.org The separation of these enantiomers is known as resolution. A common method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. libretexts.org Since diastereomers have different physical properties, they can often be separated by techniques like fractional crystallization. libretexts.org

For example, a racemic carboxylic acid can be resolved by reacting it with a naturally occurring, enantiomerically pure base such as brucine (B1667951) or strychnine. libretexts.org This forms diastereomeric salts that can be separated. Afterward, the pure enantiomers of the acid can be regenerated from the separated salts. libretexts.org Similarly, racemic bases can be resolved using chiral acids like (+)-tartaric acid or (-)-mandelic acid. libretexts.org This classical resolution technique remains a viable method for obtaining enantiomerically pure forms of tetralin derivatives.

Advanced and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the use of methods that are not only efficient but also environmentally benign. nih.govmdpi.com Green chemistry principles, such as the use of catalytic reactions and safer solvents, are increasingly being applied to the synthesis of complex molecules. nih.govejcmpr.com

Catalytic hydrogenation is a cornerstone of green chemistry, providing an atom-economical method for reduction reactions. nih.gov This technique is widely used to synthesize the 1,2,3,4-tetrahydronaphthalene (B1681288) core from the corresponding naphthalene precursor.

A notable example is the synthesis of 5-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid. The precursor, an α,β-unsaturated acid, is hydrogenated to yield the final saturated product. This step is crucial for establishing the tetralin ring system and is often accomplished with high efficiency. researchgate.net The use of heterogeneous catalysts is particularly advantageous as they can be easily removed from the reaction mixture by filtration and potentially reused, aligning with green chemistry principles. nih.gov

Palladium-on-carbon (Pd/C) is one of the most common and versatile heterogeneous catalysts for hydrogenation reactions. researchgate.net It is known for its high activity and efficiency in reducing carbon-carbon double bonds and aromatic systems. researchgate.netstrem.com

In the synthesis of 5-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid, catalytic hydrogenation of 5-methoxy-3,4-dihydro-2-naphthoic acid over 10% Pd/C in absolute ethanol (B145695) proceeds with a 99% yield. researchgate.net This high-yielding and clean transformation highlights the utility of Pd/C catalysis in this synthetic context. The catalyst's performance is influenced by factors such as the palladium particle size and its distribution on the carbon support, which affect the accessible metal surface area. strem.com The reaction is typically carried out under a hydrogen atmosphere, which can be supplied safely using a hydrogen balloon for lab-scale preparations. youtube.com

Table 2: Palladium-on-Carbon Catalyzed Hydrogenation This table is interactive and may not display correctly in all environments.

| Substrate | Catalyst | Solvent | Yield | Ref |

|---|

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a significant tool in organic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. nih.govlew.ro This technology utilizes microwave irradiation to heat the reaction mixture directly and efficiently. lew.ro The application of microwave energy can be particularly advantageous in achieving energy-efficient protocols and promoting sustainable or "green" chemistry by minimizing the use of hazardous solvents. nih.govlew.ro

In the context of synthesizing derivatives of this compound, microwave irradiation has been effectively employed. For instance, the hydrolysis of 5-methoxy-3,4-dihydronaphthalene-2-carbonitrile (B8598711) to 5-methoxy-3,4-dihydronaphthalene-2-carboxylic acid, an intermediate in the synthesis of this compound-2-carboxylic acid, is significantly accelerated. researchgate.net While conventional heating would require prolonged reaction times, heating the nitrile intermediate with an aqueous solution of potassium hydroxide (B78521) in a microwave oven completes the conversion in just two hours, achieving a high yield. researchgate.net This demonstrates the potential of microwave assistance to improve the efficiency of key synthetic steps. researchgate.net

| Reactant | Reagent | Conditions | Reaction Time | Product | Yield |

|---|---|---|---|---|---|

| 5-methoxy-3,4-dihydronaphthalene-2-carbonitrile | Aqueous Potassium Hydroxide (50%) | Microwave Irradiation, Reflux | 2 hours | 5-methoxy-3,4-dihydronaphthalene-2-carboxylic acid | 96% |

Supercritical Fluid Technology in Tetralin Synthesis

Supercritical fluid (SCF) technologies represent a modern approach to green chemical synthesis, offering distinct advantages over traditional liquid-phase reactions. mdpi.comresearchgate.net A supercritical fluid, which is a substance at a temperature and pressure above its critical point, possesses unique properties intermediate between those of a liquid and a gas. thepharmajournal.com This results in higher diffusivity and lower viscosity, which can intensify mass transfer and increase the rate of chemical transformations. mdpi.comresearchgate.net

The synthesis of tetralin via the catalytic hydrogenation of naphthalene is a process where supercritical fluid technology has been successfully applied. mdpi.com In one study, supercritical hexane (B92381) was used as the reaction medium for the hydrogenation of naphthalene over a platinum catalyst supported on a hyper-cross-linked aromatic polymer (Pt/HAP). mdpi.comresearchgate.net This method achieved nearly 100% selectivity for tetralin with almost full conversion of naphthalene. mdpi.com The reaction rates observed in supercritical hexane were significantly higher than in conventional systems, allowing for process intensification. mdpi.comresearchgate.net Optimal conditions were identified as a temperature of 250 °C and a pressure of 6 MPa. mdpi.comresearchgate.net A key benefit of this green chemistry approach is the ease of product separation; after the reaction, the hexane can be easily separated from the products by simple rectification following depressurization. mdpi.comresearchgate.net

| Substrate | Catalyst | Solvent | Temperature | Pressure | Selectivity to Tetralin |

|---|---|---|---|---|---|

| Naphthalene | 1 wt.% Pt-loaded nanoparticles on hyper-cross-linked aromatic polymer (Pt/HAP) | Supercritical Hexane | 250 °C | 6 MPa | ~100% |

Synthesis of Specific Derivatives

| Step | Starting Material | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | 5-methoxy-1-tetralone | (i) TMSCN, C6H6, ZnI2, rt, 12h; (ii) Py, POCl3 | 5-methoxy-3,4-dihydronaphthalene-2-carbonitrile | 91% |

| 2 | 5-methoxy-3,4-dihydronaphthalene-2-carbonitrile | 50% KOH-H2O, Microwave, 2h | 5-methoxy-3,4-dihydronaphthalene-2-carboxylic acid | 96% |

| 3 | 5-methoxy-3,4-dihydronaphthalene-2-carboxylic acid | H2, 10% Pd-C, EtOH | This compound-2-carboxylic acid | 99% |

| Overall | 87% |

The synthesis of the specific enantiomer (2S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is achieved through an asymmetric synthesis approach that avoids the low yields associated with the resolution of racemic mixtures. google.comgoogle.com This method utilizes asymmetric induction to establish the desired stereochemistry early in the synthetic sequence. google.comgoogle.com The process typically involves the preparation of the corresponding hydrochloride salt, from which the free amine can be liberated. The key steps are detailed in the synthesis of its hydrochloride salt. google.comgoogle.com

A patented method for preparing (S)-2-amino-5-methoxytetralin hydrochloride provides a high-yield, stereoselective route that is suitable for industrial production. google.comgoogle.com This process overcomes the significant drawback of low yields found in conventional methods that rely on racemic resolution. google.comgoogle.com The synthesis employs asymmetric induction and achieves a final yield of approximately 68.7% with a purity of 99% and an enantiomeric excess (optical purity) of 99.9%. google.comgoogle.com

The three-step synthesis starts from the non-chiral substrate 5-methoxy-2-tetralone. google.comgoogle.com

Addition-Elimination Reaction: 5-methoxy-2-tetralone is reacted with the chiral reagent R-(+)-α-phenylethylamine. This step produces a chiral intermediate compound. The preferred molar ratio of the tetralone to the chiral amine is 1:2. google.comgoogle.com

Diastereoselective Reduction: The intermediate from the first step undergoes a reduction reaction using a reducing agent such as sodium borohydride (B1222165) (NaBH₄). This reaction is typically carried out at a low temperature, preferably between -30 °C and 20 °C, to create the second key intermediate with the desired stereochemistry. google.comgoogle.com

Hydrogenolysis and Salt Formation: The second intermediate is first reacted with a salt-forming agent, such as ethyl ether-HCl, to produce its hydrochloride salt. This salt is then subjected to a final reduction reaction with a palladium-carbon catalyst (Pd/C) to cleave the chiral auxiliary and yield the final product, (S)-2-amino-5-methoxytetralin hydrochloride. This step is conducted at a temperature between 50 °C and 120 °C. google.comgoogle.com

| Step | Reactants | Key Reagents/Catalysts | Temperature | Product |

|---|---|---|---|---|

| 1 | 5-methoxy-2-tetralone, R-(+)-α-phenylethylamine | - | - | Chiral Imine Intermediate |

| 2 | Chiral Imine Intermediate | NaBH₄ (or KBH₄, LiBH₄) | -30 °C to 20 °C | Diastereomeric Amine Intermediate |

| 3 | Diastereomeric Amine Intermediate | (i) Ethyl ether-HCl (ii) Pd/C or Pd(OH)₂/C, H₂ | 50 °C to 120 °C | (S)-2-amino-5-methoxytetralin hydrochloride |

The racemic mixture of 2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalene can be prepared via reductive amination of the corresponding ketone. prepchem.com The synthesis starts with 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-one. prepchem.com

The ketone is dissolved in a solvent mixture, typically methanol and 1,2-dichloroethane, and then mixed with ammonium acetate and sodium cyanoborohydride. prepchem.com The reaction is stirred at room temperature for an extended period, often up to two days. prepchem.com Following the reaction, the mixture is worked up by adjusting the pH to 2 with concentrated hydrochloric acid and removing the solvents. The residue is partitioned between ethyl acetate and water. The aqueous phase is then made alkaline with a strong base like sodium hydroxide and extracted with a solvent such as methylene (B1212753) chloride. After drying and concentrating the extract, the final product is often isolated as its hydrochloride salt by precipitation from a solution in acetone (B3395972) with ethereal hydrochloric acid. prepchem.com

| Starting Material | Reagents | Solvent | Duration | Key Steps |

|---|---|---|---|---|

| 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-one | Ammonium acetate, Sodium cyanoborohydride | Methanol, 1,2-dichloroethane | 2 days | (1) Reaction at room temp. (2) Acidification (3) Basification and extraction (4) Precipitation as HCl salt |

Synthesis of 2-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalene (B13247474)

The synthesis of 2-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalene can be achieved through a multi-step process commencing with a suitable precursor. A common and logical starting material for this synthesis is 5-methoxy-2-tetralone. The synthetic pathway involves the reduction of the ketone functionality to a hydroxyl group, followed by a substitution reaction to introduce the chlorine atom.

The initial step is the reduction of 5-methoxy-2-tetralone to yield 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol. This transformation can be accomplished using a variety of reducing agents. A standard and effective method for this reduction is the use of sodium borohydride (NaBH₄) in an alcoholic solvent such as ethanol. This reagent is a mild and selective reducing agent for ketones.

Following the successful reduction to the corresponding alcohol, the next step is the conversion of the hydroxyl group to a chlorine atom. This can be achieved using a chlorinating agent. A common and effective reagent for this type of transformation is thionyl chloride (SOCl₂). The reaction of an alcohol with thionyl chloride typically proceeds via a nucleophilic substitution mechanism. Pyridine (B92270) is often added to the reaction mixture to neutralize the hydrochloric acid that is generated as a byproduct.

Step 1: Reduction of 5-methoxy-2-tetralone

| Starting Material | Reagent | Solvent | Product |

| 5-methoxy-2-tetralone | Sodium borohydride (NaBH₄) | Ethanol | 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol |

Step 2: Chlorination of 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol

| Starting Material | Reagent | Additive | Product |

| 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol | Thionyl chloride (SOCl₂) | Pyridine | 2-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalene |

Synthesis of Polybrominated Methoxy- and Hydroxynaphthalenes

Silver-induced substitution reactions of this hexabromide intermediate with methanol lead to the formation of several polybrominated methoxy- and hydroxytetrahydronaphthalenes. researchgate.netresearchgate.net For instance, the reaction can yield cis,cis,trans-2,3,5,8-Tetrabromo-4-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol, cis,cis,trans-2,3,5,8-tetrabromo-1,4-dimethoxy-1,2,3,4-tetrahydronaphthalene, and cis,cis,cis-2,3,5,8-tetrabromo-1,4-dimethoxy-1,2,3,4-tetrahydronaphthalene. researchgate.netresearchgate.net

Subsequent base-promoted aromatization of these tetrahydronaphthalene derivatives leads to the formation of polybrominated methoxynaphthalenes. researchgate.netresearchgate.net For example, the aromatization of the dimethoxy derivatives affords 3,5,8-tribromo-1-methoxynaphthalene and 2,5,8-tribromo-1-methoxynaphthalene. researchgate.netresearchgate.net

The following table summarizes some of the key transformations in the synthesis of polybrominated methoxy- and hydroxynaphthalenes:

| Starting Material/Intermediate | Reagents/Conditions | Key Product(s) |

| trans,cis,trans-1,2,3,4,5,8-hexabromo-1,2,3,4-tetrahydronaphthalene | Silver-induced substitution with methanol | cis,cis,trans-2,3,5,8-Tetrabromo-4-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol, cis,cis,trans-2,3,5,8-tetrabromo-1,4-dimethoxy-1,2,3,4-tetrahydronaphthalene, cis,cis,cis-2,3,5,8-tetrabromo-1,4-dimethoxy-1,2,3,4-tetrahydronaphthalene researchgate.netresearchgate.net |

| cis,cis,trans- and cis,cis,cis-2,3,5,8-tetrabromo-1,4-dimethoxy-1,2,3,4-tetrahydronaphthalene | Base-promoted aromatization | 3,5,8-tribromo-1-methoxynaphthalene, 2,5,8-tribromo-1-methoxynaphthalene researchgate.netresearchgate.net |

| 3,5,8-tribromo-1-methoxynaphthalene | Br₂ in dichloromethane (B109758) | 2,3,5,8-tetrabromo-1-methoxynaphthalene prepchem.com |

This synthetic approach highlights the utility of the hexabrominated naphthalene intermediate for the polyfunctionalization of the naphthalene core, providing access to a variety of novel brominated methoxy and hydroxy derivatives. researchgate.net

Chemical Reactivity and Reaction Mechanisms of 5 Methoxy 1,2,3,4 Tetrahydronaphthalene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile.

The methoxy (B1213986) group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This directing effect is a consequence of the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic π-system. This donation of electron density increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles.

The resonance structures below illustrate the increased electron density at the positions ortho (C6 and C8) and para (C7, although this position is part of the fused ring system and less accessible) to the methoxy group.

Table 1: Influence of the Methoxy Group on Electrophilic Aromatic Substitution

| Feature | Effect of Methoxy Group | Explanation |

| Reactivity | Activating | The methoxy group donates electron density to the aromatic ring through resonance, stabilizing the carbocation intermediate (arenium ion) formed during the reaction. |

| Orientation | ortho, para-directing | The increased electron density is localized at the ortho and para positions, making them the preferred sites of electrophilic attack. |

The stability of the intermediate carbocation (arenium ion) is a key factor in determining the regioselectivity of the reaction. When the electrophile attacks at the ortho or para position, a resonance structure can be drawn in which the positive charge is delocalized onto the oxygen atom of the methoxy group, providing significant stabilization. Attack at the meta position does not allow for this type of resonance stabilization.

Reduction Reactions

The aromatic ring of this compound can undergo reduction under specific conditions.

The Birch reduction is a well-established method for the partial reduction of aromatic rings. In this reaction, an alkali metal (such as sodium or lithium) is dissolved in liquid ammonia (B1221849) with a proton source (typically an alcohol) to generate solvated electrons. These electrons add to the aromatic ring to form a radical anion, which is then protonated. A second electron transfer and protonation complete the reduction.

For methoxy-substituted aromatic rings, the Birch reduction typically yields a 1,4-cyclohexadiene derivative where the methoxy group remains on one of the double bonds. The electron-donating nature of the methoxy group directs the protonation steps to yield the most stable intermediate.

Table 2: Typical Conditions for Birch Reduction of Methoxy-Aromatics

| Reagents | Solvent | Proton Source | Temperature |

| Na or Li metal | Liquid NH₃ | Ethanol (B145695) or tert-Butanol | -78 °C to -33 °C |

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent primarily used for the reduction of aldehydes and ketones to alcohols. wikipedia.org While it does not typically reduce isolated aromatic rings, it is highly relevant in the synthesis of this compound from its corresponding ketone precursor, 5-methoxy-1-tetralone (B1585004).

The reduction of 5-methoxy-1-tetralone with sodium borohydride would yield 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol. The subsequent removal of the hydroxyl group (dehydration followed by hydrogenation) would lead to the formation of this compound.

The mechanism of borohydride reduction involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is then protonated by a protic solvent (like methanol (B129727) or ethanol) during workup to give the alcohol.

Oxidation Reactions

The benzylic C-H bonds at the C1 and C4 positions of the tetralin core are susceptible to oxidation.

The aerobic oxidation of this compound, in the presence of a suitable catalyst, would likely proceed via a free-radical mechanism at the benzylic positions. The methoxy group can influence the regioselectivity of this oxidation.

A plausible pathway, drawing parallels with the aerobic oxidation of similar compounds like p-methoxytoluene, would involve the following steps: mdpi.com

Initiation: Formation of a benzylic radical at either the C1 or C4 position through hydrogen abstraction by a radical initiator or a metal catalyst.

Propagation: The benzylic radical reacts with molecular oxygen (O₂) to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another molecule of this compound to form a hydroperoxide and a new benzylic radical.

Decomposition: The hydroperoxide can then decompose to form various oxidation products, such as alcohols, ketones, and carboxylic acids.

The primary products of such an oxidation would be 5-methoxy-1-tetralone and 8-methoxy-1-tetralone, resulting from oxidation at the C1 and C4 positions, respectively. Further oxidation could lead to ring-opened products.

Table 3: Potential Products of Aerobic Oxidation of this compound

| Position of Oxidation | Initial Product | Further Oxidation Products |

| C1 | 5-Methoxy-1-tetralol | 5-Methoxy-1-tetralone |

| C4 | 8-Methoxy-1-tetralol | 8-Methoxy-1-tetralone |

The presence of the methoxy group may influence the relative rates of oxidation at the C1 and C4 positions due to its electronic effects on the stability of the intermediate benzylic radicals.

Oxidation to Nitro-substituted Naphthalenes (for related compounds)

While the direct oxidation of this compound to a nitro-substituted naphthalene (B1677914) is not a commonly cited reaction, the nitration of related tetralone compounds demonstrates the susceptibility of the activated aromatic ring to electrophilic substitution. The nitration of the aromatic nucleus in tetralone derivatives is a key strategy for the functionalization of these systems. materialsciencejournal.org

For instance, the nitration of 6-methoxy-1-tetralone (B92454), a structurally similar compound, has been investigated as a pathway to precursors for biologically active molecules. materialsciencejournal.org The reaction, employing a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C, results in the substitution of a nitro group onto the aromatic ring. This electrophilic aromatic substitution yields a mixture of 7-nitro and 5-nitro isomers. materialsciencejournal.org Another method involves using nitric acid in acetic acid and acetic anhydride, which can afford the 5-nitro product. materialsciencejournal.org These reactions highlight that the methoxy group strongly activates the aromatic ring towards electrophilic attack, directing the incoming nitro group to the ortho and para positions. However, these conditions typically result in nitration of the existing aromatic ring rather than oxidative aromatization of the tetralin ring to a naphthalene system.

| Substrate | Nitrating Agent | Solvent/Conditions | Products | Yields | Reference |

|---|---|---|---|---|---|

| 6-Methoxy-1-tetralone | H₂SO₄/HNO₃ | Acetone (B3395972), 0°C, 6h | 7-nitro-6-methoxy-1-tetralone and 5-nitro-6-methoxy-1-tetralone | 30% and 35% | materialsciencejournal.org |

| 6-Methoxy-1-tetralone | HNO₃/AcOH | Ac₂O, 0°C to RT, 20h | 5-nitro-6-methoxy-1-tetralone | 33% | materialsciencejournal.org |

Substitution Reactions

The cleavage of the methyl ether in this compound to yield the corresponding phenol (5-hydroxy-1,2,3,4-tetrahydronaphthalene) is a common and important transformation. This O-demethylation is typically achieved using strong Lewis acids or protic acids. commonorganicchemistry.comchem-station.com

Boron tribromide (BBr₃) is a highly effective and widely used reagent for the cleavage of aryl methyl ethers under relatively mild conditions. commonorganicchemistry.comchem-station.com The mechanism involves the strong Lewis acidic boron atom coordinating to the ether oxygen. This coordination makes the methyl group susceptible to nucleophilic attack by a bromide ion, which is released from the BBr₃ or present as BBr₄⁻. nih.gov This Sₙ2-type displacement releases methyl bromide and forms a borate ester, which is subsequently hydrolyzed during aqueous workup to yield the final phenol. chem-station.com These reactions are typically performed in an inert solvent like dichloromethane (B109758) (DCM) at low temperatures, such as -78°C to room temperature, to control the high reactivity of BBr₃. chem-station.com

Aluminum chloride (AlCl₃) is another Lewis acid capable of promoting demethylation. chem-station.com The mechanism is similar, involving coordination to the ether oxygen followed by nucleophilic attack. However, AlCl₃ is generally a weaker Lewis acid than BBr₃ and may require higher temperatures or the presence of a co-reagent to achieve high conversion. chem-station.comresearchgate.net An efficient method for demethylating ortho-substituted aryl methyl ethers using AlCl₃ has been developed, suggesting its utility is enhanced by neighboring group participation. researchgate.net

| Reagent | General Conditions | Mechanism Type | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane, -78°C to RT | Lewis Acid-promoted Sₙ2 | High efficiency, mild conditions | Highly reactive with water, corrosive |

| Aluminum Chloride (AlCl₃) | Dichloromethane or other solvents, often requires heating | Lewis Acid-promoted Sₙ2 | Cost-effective, readily available | Lower reactivity than BBr₃, can require harsh conditions |

| Hydrobromic Acid (HBr) | 47% aqueous solution, high temperatures (~130°C) | Brønsted Acid-promoted Sₙ2 | Simple procedure | Harsh conditions, low functional group tolerance |

The introduction of a fluorine atom onto the this compound scaffold can be envisioned through either electrophilic or nucleophilic pathways.

Electrophilic Fluorination: Given the electron-rich nature of the aromatic ring, activated by the methoxy group, electrophilic fluorination is the more direct and feasible approach. Reagents containing an electrophilic fluorine source, typically with a nitrogen-fluorine (N-F) bond, are employed. mdpi.com Selectfluor™ (F-TEDA-BF₄) is a modern, user-friendly, and effective electrophilic fluorinating agent. sigmaaldrich.comwikipedia.orggtilaboratorysupplies.com The reaction would proceed via an electrophilic aromatic substitution mechanism, where the activated aromatic ring of this compound attacks the electrophilic fluorine atom of Selectfluor. The methoxy group would direct the fluorination primarily to the ortho and para positions (C6 and C8). The precise mechanism, whether proceeding through a direct Sₙ2 attack on fluorine or a single-electron transfer (SET) pathway, is a subject of ongoing investigation. wikipedia.org

Nucleophilic Fluorination: Nucleophilic aromatic substitution (SₙAr) to introduce a fluorine atom is significantly more challenging for this substrate. This pathway typically requires an electron-deficient aromatic ring and a good leaving group (like a nitro or halo group) at the position of substitution. Since this compound has an electron-rich ring and no inherent leaving group, direct nucleophilic fluorination is not a viable strategy. rwth-aachen.de A multi-step sequence involving the introduction of a leaving group would be necessary.

Acid-Catalyzed Reactions

The epoxide derivative, this compound 1,2-epoxide (an arene oxide), can undergo acid-catalyzed ring-opening reactions. Due to the inherent ring strain of the three-membered epoxide ring, this hydrolysis occurs under much milder conditions than the cleavage of acyclic ethers. libretexts.org

The reaction is initiated by the protonation of the epoxide oxygen by an acid catalyst (e.g., H₃O⁺), which activates the epoxide for nucleophilic attack. youtube.comkhanacademy.org A weak nucleophile, such as water, then attacks one of the epoxide carbons. This attack occurs in an Sₙ2-like fashion from the side opposite the protonated oxygen (backside attack). libretexts.orgyoutube.com

The nucleophilic attack by water results in the opening of the epoxide ring and the formation of a vicinal diol (a 1,2-diol). libretexts.orgorganic-chemistry.org The stereochemistry of the product is typically trans, resulting from the backside attack mechanism. libretexts.org

The regioselectivity of the attack depends on the substitution pattern. In the case of an unsymmetrical epoxide like this compound 1,2-epoxide, the nucleophilic attack occurs preferentially at the carbon atom that can better stabilize the developing positive charge in the transition state. The attack will occur at the more substituted carbon (C-1, the benzylic position) because this position can better stabilize the partial positive charge of the Sₙ1-like transition state through resonance with the adjacent aromatic ring. libretexts.orgstackexchange.com The final step is deprotonation of the attacking water molecule to yield the neutral trans-1,2-diol product. youtube.com

Hydrolyses of Aryl Epoxides (e.g., this compound 1,2-epoxide)

Transition-State Effects and Stereoselectivity

While specific studies detailing the transition-state effects for this compound were not prominently found, general principles of stereocontrol can be applied to predict its reactivity. The stereoselectivity of reactions involving cyclic compounds is often governed by steric and electronic effects in the transition state. For instance, torsional effects can significantly influence the facial selectivity of additions to a double bond within a ring system. nih.gov In a potential reaction, an incoming reagent would approach from the least sterically hindered face, a pathway determined by the conformation of the transition state.

Furthermore, stereoelectronic effects, such as hyperconjugation between forming bonds and adjacent sigma bonds, can stabilize one transition state over another. This phenomenon, sometimes termed a "transition state gauche effect," can be a determining factor in the stereochemical outcome of reactions like electrocyclizations in related chiral systems. nih.gov For a molecule like 5-methoxytetralin, reactions creating a new stereocenter on the saturated ring would be influenced by the rigid conformation of the fused ring system, favoring transition states that minimize steric strain and maximize electronic stabilization. nih.govnih.gov

Knoevenagel Condensation (for related tetralone derivatives)

The Knoevenagel condensation is a nucleophilic addition reaction where a compound with an active methylene (B1212753) group reacts with an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product. This reaction is highly relevant for derivatives of this compound, specifically its oxidized form, 5-methoxy-1-tetralone.

A kinetic study has been conducted on the acid-catalyzed Knoevenagel condensation between 5-methoxy-1-tetralone and glyoxylic acid. mdpi.com The reaction, catalyzed by sulfuric acid, produces (E)-2-(5-methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid. The research demonstrated that the reaction follows a pseudo-first-order kinetic model, with the yield being temperature-dependent. The optimal conditions were found to be a reaction time of 24 hours at a temperature of 85 °C, which resulted in a yield of 94.16%. mdpi.com

| Temperature (°C) | Reaction Time (h) | Stirring Speed (rpm) | Product Yield (%) |

|---|---|---|---|

| 75 | 24 | 400 | 90.30 |

| 80 | 24 | 400 | 93.75 |

| 85 | 24 | 400 | 94.16 |

Reaction Mechanisms

Mechanistic Insights into Oxidation Pathways

The oxidation of this compound primarily occurs at the benzylic position (the carbon atom adjacent to the aromatic ring) due to the stability of the resulting intermediate. The C-H bonds at this position are weaker and more susceptible to radical abstraction or oxidation.

One major pathway is the oxidation of the tetralin core to an α-tetralone. rsc.orgacs.org This transformation can be achieved with various oxidizing agents, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which has been shown to be highly regioselective for the benzylic position in related tetrahydronaphthalene systems. acs.org The mechanism of thermal initiation with oxygen has also been studied, suggesting a termolecular process is involved in the initial stages of autoxidation. rsc.org Catalytic systems, such as those using mesoporous CrMCM-41 molecular sieves with molecular oxygen, have demonstrated high selectivity for the formation of 1-tetralone from tetralin. rsc.org

Another potential oxidation pathway involves the methoxy group itself. In metabolic studies of other methoxylated aromatic compounds, such as methoxyflavones, cytochrome P450 enzymes have been shown to catalyze O-demethylation reactions. nih.gov This suggests a plausible biological or chemical oxidation pathway for 5-methoxytetralin could involve the removal of the methyl group to form a hydroxylated derivative, 5-hydroxy-1,2,3,4-tetrahydronaphthalene.

Stereochemical Considerations in Reactions

Stereochemistry plays a crucial role in the reactions of tetralin derivatives due to the chiral nature of substituted forms and the conformational rigidity of the fused ring system.

In the Knoevenagel condensation of 5-methoxy-1-tetralone, the reaction produces the (E)-isomer of the resulting α,β-unsaturated acid. mdpi.com This stereoselectivity arises because the (E)-isomer, where the larger substituent groups are on opposite sides of the newly formed double bond, is thermodynamically more stable than the (Z)-isomer.

More broadly, reactions involving the tetralin skeleton often proceed with high stereoselectivity. For example, highly stereoselective syntheses of complex molecules like tetralin-fused spirooxindoles have been developed, where the reaction proceeds with excellent diastereoselectivity (up to >20:1 d.r.). chemrxiv.org Similarly, the reduction of tetralone derivatives can be performed diastereoselectively and enantioselectively using various reagents and catalysts. researchgate.net The stereochemical outcome of Diels-Alder reactions to form tetralins can also be controlled, although isomerization of the dienophile can sometimes lead to a single, thermodynamically favored product regardless of the starting stereochemistry. acs.org These examples underscore how the defined three-dimensional structure of the tetralin core can direct the approach of reagents, leading to specific stereoisomeric products.

Advanced Spectroscopic Characterization and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of 5-Methoxy-1,2,3,4-tetrahydronaphthalene, allowing for the unambiguous assignment of its proton and carbon signals.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the aromatic, aliphatic, and methoxy (B1213986) protons. The aromatic region typically displays complex multiplets due to the coupling of protons on the benzene (B151609) ring. The methoxy group presents as a sharp singlet, while the protons on the saturated tetralin ring system appear as multiplets further upfield.

In a deuterated analogue, this compound-2-d, the chemical shifts provide a clear picture of the proton environments. rsc.org The aromatic protons appear as a triplet at δ 7.11 ppm and a multiplet at δ 6.67 ppm. sci-hub.se The methoxy group protons resonate as a singlet at δ 3.81 ppm. The aliphatic protons on the saturated ring show complex signals corresponding to their specific positions and stereochemical relationships. rsc.orgsci-hub.se

Table 1: ¹H NMR Chemical Shifts for this compound Derivatives Data inferred from deuterated and bromo-substituted analogues.

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Reference |

| Ar-H | 7.11 | t | 8.0 | sci-hub.se |

| Ar-H | 6.67 | m | - | sci-hub.se |

| OCH₃ | 3.81 | s | - | sci-hub.se |

| Aliphatic CH₂ | 2.67 - 3.38 | m | - | sci-hub.se |

| Aliphatic CH | 1.68 - 2.38 | m | - | sci-hub.sersc.org |

The ¹³C NMR spectrum complements the ¹H NMR data, providing a signal for each unique carbon atom in the molecule. The spectrum for 5-methoxytetralin shows distinct resonances for the aromatic carbons, the aliphatic carbons of the saturated ring, and the methoxy carbon. oup.com The carbons of the aromatic ring attached to the methoxy group and the fused aliphatic ring appear at characteristic downfield shifts, while the other aromatic carbons resonate at slightly different frequencies based on their electronic environment. sci-hub.seoup.com The aliphatic carbons (C1, C2, C3, C4) and the methoxy carbon appear in the upfield region of the spectrum. rsc.orgsci-hub.se

Table 2: ¹³C NMR Chemical Shifts for this compound and a Bromo-analogue

| Carbon Assignment | Chemical Shift (δ ppm) - 5-methoxytetralin oup.com | Chemical Shift (δ ppm) - 2-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalene (B13184433) sci-hub.se |

| C-O (Ar) | - | 157.1 |

| C-Ar (quaternary) | - | 135.3 |

| C-Ar (CH) | 126.9 | 126.5 |

| C-Ar (quaternary) | - | 123.4 |

| C-Ar (CH) | - | 120.8 |

| C-Ar (CH) | - | 107.4 |

| OCH₃ | - | 55.2 |

| C2 | 23.8 | 48.7 |

| C3 | 29.3 | 40.1 |

| C4 | 29.7 | 32.8 |

| C1 | 23.8 | 22.5 |

While specific 2D NMR data for this compound were not detailed in the reviewed literature, these techniques are crucial for definitive structural assignment of complex organic molecules.

COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, confirming the connectivity of protons within the aliphatic ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the methoxy group and the aromatic ring, and between the aliphatic and aromatic portions of the molecule.

These techniques have been applied to confirm the absolute configurations of complex final products derived from tetralin scaffolds. acs.org

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to gain structural information from its fragmentation patterns.

HRESIMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a compound. For instance, the related compound (1R, 4R)-5-methoxy-1,2,3,4-tetrahydronaphthalene-1,4-diol, was analyzed by HRESIMS, which confirmed its molecular formula as C₁₁H₁₄O₃. nih.gov Similarly, a deuterated analogue of the title compound was analyzed via HRMS (ESI) to confirm its composition. rsc.org This technique would confirm the molecular formula of this compound as C₁₁H₁₄O.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is routinely used to analyze the components of a mixture and obtain electron ionization (EI) mass spectra of the individual compounds. While a specific mass spectrum for this compound was not available in the provided sources, GC-MS has been employed in the analysis of various derivatives and related structures. rsc.orgacs.org The resulting mass spectrum would show a molecular ion peak corresponding to its molecular weight and a characteristic fragmentation pattern reflecting the loss of fragments such as the methoxy group or parts of the aliphatic ring, providing further structural confirmation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. While a publicly available experimental spectrum for this compound is not readily found, its IR absorption characteristics can be predicted with high accuracy based on its constituent parts: an aromatic ether and a tetralin core. The spectrum is expected to be dominated by absorptions arising from the aromatic C-H and C=C bonds, the aliphatic C-H bonds of the saturated ring, and the C-O stretching of the methoxy group.

Key expected vibrational frequencies are associated with specific molecular motions:

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretch: The methylene (B1212753) (CH₂) groups in the saturated ring will exhibit symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range. nist.gov

Aromatic C=C Stretch: The stretching of the carbon-carbon double bonds within the benzene ring gives rise to one or more sharp bands of variable intensity in the 1620-1450 cm⁻¹ region.

Aliphatic CH₂ Bend: The scissoring or bending vibration of the aliphatic CH₂ groups is expected around 1465 cm⁻¹. chemicalbook.com

C-O-C Asymmetric Stretch: A strong, characteristic absorption due to the asymmetric stretching of the aryl-alkyl ether linkage (Ar-O-CH₃) is anticipated in the 1275-1200 cm⁻¹ range.

C-O-C Symmetric Stretch: A weaker symmetric stretch of the ether group is expected to appear around 1075-1020 cm⁻¹.

Aromatic C-H Out-of-Plane Bending: The substitution pattern on the aromatic ring influences the strong absorptions in the fingerprint region. For a 1,2,3-trisubstituted pattern (considering the fused ring), characteristic bands would appear in the 900-675 cm⁻¹ range.

The following table summarizes the predicted key IR absorption bands for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | -CH₂- | 2950 - 2850 | Strong |

| Aromatic C=C Stretch | Benzene Ring | 1620 - 1450 | Medium-Weak |

| Aliphatic CH₂ Bend | -CH₂- | ~1465 | Medium |

| Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | 1275 - 1200 | Strong |

| Symmetric C-O-C Stretch | Aryl-Alkyl Ether | 1075 - 1020 | Medium |

| Aromatic C-H Out-of-Plane Bend | Substituted Benzene | 900 - 675 | Strong |

X-ray Crystallography for Structure Elucidation

X-ray crystallography provides definitive information on the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and conformational details. As of this writing, a single-crystal X-ray structure for this compound has not been reported in the surveyed scientific literature.

However, significant structural insights can be drawn from crystallographic studies of closely related, substituted tetralin derivatives. For instance, the crystal structures of two complex derivatives, methyl (R)-3-{(1R,4S)-6-methoxy-4,7-dimethyl-5,8-bis[(triisopropylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-yl}butanoate and methyl (E)-3-{(1R,4S)-8-hydroxy-6-methoxy-4,7-dimethyl-5-[(triisopropylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-yl}acrylate, have been determined. nih.gov These studies reveal that the non-aromatic, hydrogenated ring of the tetrahydronaphthalene moiety adopts a stable half-chair conformation . nih.gov This conformation minimizes torsional strain and steric interactions between the adjacent methylene groups.

A ring-puckering analysis of these derivatives provides quantitative measures of this conformation. nih.gov It is highly probable that the unsubstituted aliphatic ring of this compound would adopt a very similar half-chair conformation.

| Compound Derivative | Ring Conformation | Puckering Amplitude (Q, Å) | Theta (θ, °) | Phi (φ, °) |

|---|---|---|---|---|

| Derivative 1 (Butanoate) | Half-Chair | 0.444 | 40.2 | 218.2 |

| Derivative 2 (Acrylate) | Half-Chair | 0.5009 | 46.70 | 205.60 |

Table: Ring puckering parameters for two 6-methoxy-1,2,3,4-tetrahydronaphthalene (B156819) derivatives, indicating a half-chair conformation. nih.gov

Chiroptical Properties and Electronic Circular Dichroism (ECD) Calculations

Chiroptical properties, such as optical rotation and electronic circular dichroism (ECD), are exclusive to chiral molecules, which are non-superimposable on their mirror images. This compound is an achiral molecule as it possesses a plane of symmetry that bisects the aromatic ring and the methoxy group. Consequently, it does not exhibit optical activity and is silent in ECD spectroscopy.

Chirality could be introduced into this system by substitution at one of the aliphatic carbon atoms (C1, C2, C3, or C4), which would create a stereocenter. For such a chiral derivative, ECD spectroscopy would become a powerful tool for determining its absolute configuration (R or S).

Theoretical calculations of ECD spectra are performed using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT). The process involves:

Optimizing the geometry of the chiral molecule.

Calculating the energies of electronic transitions from the ground state to various excited states.

Computing the rotatory strength for each transition, which determines the sign and intensity of the corresponding ECD band.

By comparing the computationally predicted ECD spectrum with the experimentally measured one, the absolute configuration of the chiral derivative can be unambiguously assigned.

Computational Chemistry and Theoretical Studies

Molecular mechanics and semi-empirical methods are computational tools used to predict the geometry, energy, and other properties of molecules. These approaches are less computationally expensive than higher-level ab initio methods, making them suitable for rapid conformational analysis.

Molecular Mechanics: This method models a molecule as a collection of atoms held together by springs (bonds). The energy of the system is calculated using a force field, which is a set of parameters that define the energy cost of stretching bonds, bending angles, and rotating torsions away from their equilibrium values. For this compound, molecular mechanics would be effective in exploring the potential energy surface of the flexible six-membered aliphatic ring to confirm the stability of the half-chair conformation.

Semi-empirical Calculations: These methods are based on quantum mechanics but use approximations and parameters derived from experimental data to simplify the calculations. They provide a more detailed electronic description than molecular mechanics. Methods like AM1 or PM3 could be used to calculate electronic properties, orbital energies, and the heat of formation of this compound, offering a balance between computational cost and accuracy.

| Compound | Formula | Phase | ΔfH° (kJ/mol) |

|---|---|---|---|

| 1,2,3,4-Tetrahydronaphthalene (B1681288) | C₁₀H₁₂ | Liquid | -58.6 ± 1.2 |

| 1,2,3,4-Tetrahydronaphthalene | C₁₀H₁₂ | Gas | -9.5 ± 1.2 |

Table: Standard enthalpy of formation for the parent compound, 1,2,3,4-Tetrahydronaphthalene. chemeo.com

The conformational energetics of this compound are primarily governed by the puckering of the saturated ring. As established by crystallographic studies of related compounds, this ring adopts a half-chair conformation to relieve the torsional strain that would exist in a planar structure. nih.gov This conformation represents the global energy minimum for the tetralin ring system. The energy barrier for the interconversion between the two possible half-chair forms is relatively low, making the molecule conformationally flexible at room temperature.

Isodesmic equations are theoretical reaction schemes used in computational chemistry to accurately predict thermodynamic properties, such as the stability of ions. These reactions are designed so that the number and type of chemical bonds are conserved on both the reactant and product sides. This conservation allows for the cancellation of systematic errors in quantum chemical calculations, leading to highly reliable energy predictions.

To evaluate the stability of a cation of this compound (for example, formed by protonation at the methoxy oxygen), a hypothetical isodesmic reaction could be constructed. The enthalpy change (ΔH) for this reaction, calculated computationally, would provide a measure of the cation's stability relative to simpler, well-characterized species.

An example of such an isodesmic reaction for the oxygen-protonated cation is:

C₁₁H₁₄O-H⁺ + CH₃OCH₃ → C₁₁H₁₄O + CH₃OCH₃-H⁺

In this reaction, the protonated this compound reacts with a simple ether (dimethyl ether) to yield the neutral molecule and a protonated dimethyl ether cation. Since the number of C-H, C-C, C=C, and C-O bonds remains the same on both sides, and the nature of the protonated oxygen center is similar, the calculated reaction enthalpy provides a robust estimate of the relative proton affinity and cation stability.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method in quantum chemistry for the calculation of the electronic structure of molecules. It is used to predict a wide array of properties, including molecular geometries, vibrational frequencies, and energies of reaction.

Calculated Structures and Cartesian Coordinates

Calculated Transition Structures

Information regarding the calculated transition structures of this compound is not available in published scientific literature. The determination of transition structures is essential for understanding reaction mechanisms and calculating activation energies. These calculations are computationally intensive and are typically performed in the context of a specific chemical transformation.

Biological Activities and Mechanistic Investigations

Neuropharmacological Activities

Derivatives of 5-methoxy-1,2,3,4-tetrahydronaphthalene have been synthesized and evaluated for a range of neuropharmacological activities. These investigations have revealed significant interactions with dopaminergic, serotonergic, and sigma receptor systems, highlighting the versatility of this chemical structure in designing centrally acting agents.

While this compound itself is not a primary dopamine (B1211576) agonist, its structural backbone is integral to potent dopaminergic compounds. For instance, C1-methylated derivatives of the related compound 5-hydroxy-2-(di-n-propylamino)tetralin have been identified as central dopamine (DA) receptor agonists. nih.gov Specifically, both cis- and trans-5-hydroxy-1-methyl-2-(di-n-propylamino)tetralin demonstrate DA-autoreceptor stimulation, although they are less potent than the parent compound. nih.gov However, only the trans-isomer shows clear postsynaptic DA receptor agonist effects at higher doses. nih.gov This demonstrates that modifications to the tetralin ring system can impart significant dopamine receptor activity.

The most prominent role of this compound derivatives is as a key intermediate in the synthesis of Rotigotine. chemicalbook.compatsnap.com Rotigotine is a non-ergot dopamine agonist used for managing Parkinson's disease. medkoo.comlookchem.com The synthesis process involves using 5-methoxy-2-tetralone (B30793), a direct derivative, as a crucial building block. patsnap.com Various synthetic routes have been developed to produce Rotigotine with high enantiomeric purity, starting from optically active precursors like 5,6,7,8-tetrahydro-6-(S)-N-propylamino-1-methoxy-naphthalene, underscoring the importance of the methoxy-tetralin structure in creating this therapeutic agent. google.com

The this compound nucleus is a key pharmacophoric element in a variety of ligands targeting serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors. wikipedia.org Extensive research has been conducted on its derivatives for their affinity, particularly at the 5-HT1A receptor subtype, which is a major target for anxiolytic and antidepressant medications. wikipedia.orgpsychopharmacologyinstitute.com

Derivatives such as 1-aryl-4-[(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperazines have been synthesized and shown to be potent 5-HT1A ligands. nih.gov The arylpiperazine moiety is a common feature in many 5-HT1A receptor ligands, and its combination with the methoxy-tetralin structure has proven effective in achieving high affinity. researchgate.netmdpi.com For example, certain compounds in this class display high affinity for the 5-HT1A receptor with IC50 values in the low nanomolar range (2.3 to 7.0 nM). nih.gov

The tetrahydronaphthalene nucleus in these derivatives contains a chiral carbon atom at the 1-position, leading to the existence of enantiomers. Studies evaluating the pure enantiomers of 1-aryl-4-[(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperazine analogues have revealed important insights into the role of stereochemistry. nih.gov

| Compound Series | Receptor Target | Influence of Chirality | Research Finding |

| 1-aryl-4-[(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)alkyl]piperazines | 5-HT1A | No significant difference in affinity between enantiomers. nih.gov | Stereochemistry does not impact binding strength to the 5-HT1A receptor. |

| 1-aryl-4-[(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)alkyl]piperazines | Dopamine D2 | (-)-enantiomers show higher affinity than (+)-enantiomers. nih.gov | Stereochemistry is a key determinant of D2 receptor affinity. |

| 1-aryl-4-[(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)alkyl]piperazines | Adrenergic α1 | (+)-enantiomers show higher affinity than (-)-enantiomers. nih.gov | Stereochemistry dictates affinity for the α1 receptor. |

Compounds structurally related to this compound can modulate neurotransmitter systems. For instance, para-methoxyamphetamine (PMA), which shares a methoxy-substituted ring structure, has been shown to affect serotonin (5-HT) neurotransmission. nih.gov Studies using high-speed chronoamperometry in rats have demonstrated that PMA can evoke 5-HT release, an effect mediated by the serotonin transporter (SERT). nih.gov Furthermore, PMA was found to be a more potent inhibitor of 5-HT clearance in the hippocampus than MDMA. nih.gov While these findings are for a related compound, they suggest that the methoxy-tetralin scaffold could be incorporated into structures designed to modulate serotonin levels by interacting with SERT. The activation of 5-HT1A receptors, for which many this compound derivatives have high affinity, is also known to modulate the release of other neurotransmitters, including dopamine. wikipedia.org

The this compound moiety is a core component of potent and selective sigma (σ) receptor ligands. The compound 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, known as PB28, is a well-established high-affinity sigma receptor ligand. nih.govresearchgate.net Derivatives of PB28 have been extensively studied to understand structure-affinity relationships at both sigma-1 (σ1) and sigma-2 (σ2) receptor subtypes. nih.gov

Research has shown that variations in the length of the alkyl chain connecting the tetralin and piperazine (B1678402) rings, as well as the position of the methoxy (B1213986) group, can influence affinity and selectivity. nih.gov Some analogues display K(i) values in the subnanomolar range for the σ2 receptor. nih.gov High affinity for the σ1 receptor has also been observed, with some derivatives showing good σ1/σ2 selectivity. nih.govunito.it For chiral analogues, enantiomers can exhibit different affinities; for one derivative, a 7.5-fold difference in affinity at the σ1 receptor was observed between the (+)-(R) and (-)-(S) enantiomers. nih.govresearchgate.net This line of research has led to the development of fluorescent derivatives of PB28 as tools to study sigma receptor localization and function in cells. unito.it

sigma-1 Receptor Ligand Activity

Structure-Activity Relationships for Sigma-1 Affinity

The this compound nucleus serves as a key structural component in the development of high-affinity ligands for sigma (σ) receptors, particularly the σ1 and σ2 subtypes. Research has focused on derivatives of 1-cyclohexylpiperazine (B93859) containing this moiety to explore the structure-activity relationships (SAR) governing receptor affinity and selectivity.

A prominent example is the compound 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, also known as PB28, which has been identified as a potent σ2 receptor ligand. nih.govresearchgate.net Studies on analogues of this compound have provided insights into the structural requirements for sigma receptor binding. Modifications to the length of the alkyl chain connecting the tetrahydronaphthalene core to the piperazine ring, as well as the position of the methoxy group on the aromatic ring, have significant effects on binding affinity and selectivity between σ1 and σ2 receptors. nih.gov

For instance, while PB28 (with a three-carbon chain) shows high affinity for the σ2 receptor, analogues with a four-methylene chain exhibit remarkably high affinity for the σ1 receptor. nih.gov One such derivative, compound 36 in a referenced study, displayed a Kᵢ value of 0.036 nM for the σ1 receptor and a high degree of selectivity (406-fold) over the σ2 receptor. nih.gov

Furthermore, the stereochemistry of the chiral center at the C1 position of the tetrahydronaphthalene ring influences receptor affinity. In a series of chiral analogues, separate enantiomers demonstrated significant and nearly equal affinities for a given receptor subtype. However, notable differences were observed; for example, the (+)-(R) enantiomer of one analogue (compound 9 ) showed a 7.5-fold higher affinity for the σ1 receptor (Kᵢ = 12.6 nM) compared to its (–)-(S) counterpart (Kᵢ = 94.6 nM). researchgate.net These findings underscore the importance of both the core scaffold and its stereochemical configuration in designing selective sigma receptor ligands.

| Compound | Description | σ1 Receptor Kᵢ (nM) | σ2 Receptor Kᵢ (nM) | Reference |

|---|---|---|---|---|

| PB28 (Compound 33) | 3-carbon alkyl chain | - | 0.34 | nih.gov |

| Analogue (Compound 36) | 4-carbon alkyl chain | 0.036 | - | nih.gov |

| (+)-(R)-9 | Chiral analogue of PB28 | 12.6 | - | researchgate.net |

| (–)-(S)-9 | Chiral analogue of PB28 | 94.6 | 5.92 | researchgate.net |

Anti-inflammatory Activities

Inhibition of Inflammatory Mediators (e.g., iNOS, COX-2)

A review of the scientific literature did not yield specific studies detailing the inhibition of inflammatory mediators such as inducible nitric oxide synthase (iNOS) or cyclooxygenase-2 (COX-2) by this compound or its direct derivatives. While other methoxy-containing compounds have been investigated for these properties, data pertaining specifically to the title compound is not available in the search results. researchgate.netnih.govnih.gov

Inactivation of Signaling Pathways (e.g., MAPK, NF-κB)

There is no specific information available in the searched literature regarding the activity of this compound or its derivatives on the inactivation of inflammatory signaling pathways such as the mitogen-activated protein kinase (MAPK) or nuclear factor-kappa B (NF-κB) pathways. Studies on other methoxy-substituted molecules have shown such activities, but these findings cannot be directly attributed to the 5-methoxy-tetrahydronaphthalene scaffold without specific experimental evidence. researchgate.netnih.govnih.gov

Antimicrobial and Anticancer Studies

Antimicrobial Spectrum

Based on the available search results, there are no published studies that have investigated or defined the antimicrobial spectrum of this compound.

Potential Therapeutic Properties

The tetralin scaffold is a key structural motif in a variety of biologically active compounds, suggesting that this compound could possess therapeutic potential. Research into tetralin derivatives has uncovered a range of pharmacological effects, including neuroprotective, anti-inflammatory, and anticancer properties. ontosight.ai For instance, certain tetralin derivatives have been investigated for their potential in the development of new therapeutic agents. ontosight.ai The presence of the methoxy group and the tetralin core in this compound suggests that it could serve as a valuable intermediate in the synthesis of more complex pharmaceutical compounds with a variety of applications. ontosight.ai

Derivatives of tetralin have been explored for their potential as:

Anticancer Agents: The tetralin structure is found in some compounds evaluated for their activity against cancer cell lines.

Neuroprotective Agents: Certain tetralin-based compounds have been studied for their potential to protect nerve cells.

Anti-inflammatory Agents: The anti-inflammatory potential of the tetralin scaffold is another area of investigation.

Structure-Activity Relationship (SAR) Studies

The biological activity of tetralin derivatives is significantly influenced by the nature and position of their functional groups.

The methoxy group (-OCH3) is a key functional group that can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Its influence on bioactivity is complex and can be attributed to several factors:

Electronic Effects: The methoxy group is an electron-donating group, which can alter the electron density of the aromatic ring and influence interactions with biological targets.

Lipophilicity: The addition of a methoxy group generally increases the lipophilicity of a compound, which can affect its ability to cross cell membranes and its distribution in the body.

Metabolic Stability: The methoxy group can be a site of metabolic transformation, typically O-demethylation, which can lead to the formation of active or inactive metabolites.

While specific SAR studies on this compound's Topoisomerase I inhibitory activity are not available, research on other classes of compounds has shown that the position and number of methoxy groups can be critical for activity. For example, in a series of benzophenanthridinone derivatives, the placement of methoxy groups on the different rings had a significant impact on their Topoisomerase I inhibitory activity. ontosight.ai

Table 1: Influence of Methoxy Group Position on Biological Activity in a Different Compound Series (Benzophenanthridinones)

| Compound Series | Methoxy Group Position | Topoisomerase I Inhibitory Activity |

| A | 4-, 7-, 10-, or 11-position | Lost activity |

| B | Two methoxy groups on A- and D-rings | Did not increase activity |

This table is illustrative and based on a different class of compounds to demonstrate the principle of how functional group position can affect bioactivity.

Stereochemistry plays a crucial role in the biological activity of chiral molecules, as stereoisomers can exhibit different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the various stereoisomers of a drug. For tetralin derivatives with a chiral center, the spatial arrangement of substituents can significantly affect their binding affinity and efficacy.

While specific studies on the stereochemical effects of this compound are not detailed in the provided search results, the principle of stereoselectivity is well-established for other tetralin-based compounds. For example, in a study of combined vasodilator and beta-adrenoceptor antagonists containing a tetralin moiety, the different stereoisomers displayed distinct pharmacological profiles.

Table 2: Hypothetical Stereochemical Effects on Biological Activity

| Stereoisomer | Receptor Binding Affinity | Biological Response |

| (R)-enantiomer | High | Agonist |

| (S)-enantiomer | Low | No significant activity |

| Racemic mixture | Moderate | Partial agonist |

This table is a hypothetical illustration of how stereochemistry can influence the biological activity of a chiral compound.

Pharmacokinetics and Biotransformation

The metabolic fate of a compound is a critical determinant of its therapeutic efficacy and toxicity.

Studies on the metabolism of the parent compound, tetralin, provide a likely model for the biotransformation of its methoxy-substituted derivatives. The metabolism of tetralin has been investigated in various biological systems, including rabbits and certain strains of bacteria.

In rabbits, tetralin undergoes extensive metabolism, with the majority of the administered dose being excreted in the urine as conjugated metabolites. nih.gov The primary metabolic reactions include hydroxylation and subsequent conjugation.

The main metabolic pathways for tetralin include:

Hydroxylation: The introduction of hydroxyl (-OH) groups at various positions on the tetralin ring is a key initial step. The major metabolite of tetralin is the glucuronide of α-tetralol. nih.gov Other hydroxylated metabolites include β-tetralol and 4-hydroxy-α-tetralone. nih.gov

Conjugation: The hydroxylated metabolites are then conjugated with glucuronic acid to increase their water solubility and facilitate their excretion from the body. nih.gov

It is plausible that this compound would follow similar metabolic pathways. The methoxy group itself could be a target for metabolism, potentially undergoing O-demethylation to form a hydroxylated metabolite. This resulting hydroxytetralin could then be further metabolized and conjugated.

In microorganisms, such as Corynebacterium sp., the degradation of tetralin can proceed via initial hydroxylation of the aromatic ring, followed by ring cleavage. nih.gov

Table 3: Known Metabolites of Tetralin in Rabbits nih.gov

| Metabolite | Percentage of Urinary Metabolites |

| Glucuronide of α-tetralol | 52.4% |

| Glucuronide of β-tetralol | 25.3% |

| 4-hydroxy-α-tetralone (conjugated) | 6.1% |

| cis-tetralin-1,2-diol (conjugated) | 0.4% |

| trans-tetralin-1,2-diol (conjugated) | 0.6% |

Catabolism in Biological Systems (for tetralin derivatives)

The biological breakdown of this compound is not extensively documented in dedicated studies. However, a scientifically robust catabolic pathway can be proposed by integrating research on the metabolism of its parent molecule, tetralin, with studies on the microbial degradation of methoxy-substituted aromatic compounds. The catabolism is expected to proceed through initial O-demethylation, followed by enzymatic reactions analogous to those observed in tetralin degradation pathways, including hydroxylation, dehydrogenation, and ring cleavage.

A primary and often rate-limiting step in the microbial catabolism of methoxylated aromatic compounds is the cleavage of the methoxy group, a process known as O-demethylation. This reaction is catalyzed by O-demethylases and is crucial for preparing the aromatic ring for subsequent oxidative cleavage. In both aerobic and anaerobic microorganisms, a variety of enzymes, including cytochrome P450 monooxygenases, Rieske-type non-heme iron monooxygenases, and tetrahydrofolate-dependent O-demethylases, are known to carry out this transformation. The initial step in the catabolism of this compound is, therefore, hypothesized to be its conversion to 5-hydroxy-1,2,3,4-tetrahydronaphthalene.